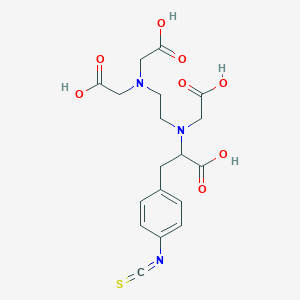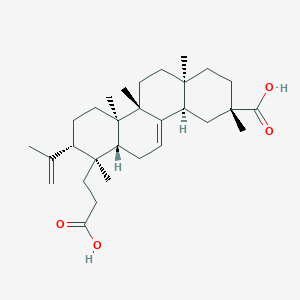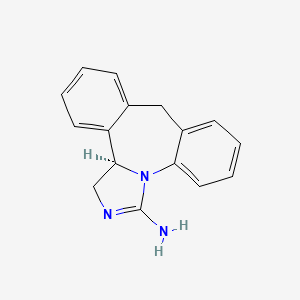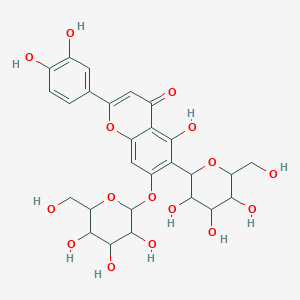
Isoorientin 7-glucoside
Descripción general
Descripción
Isoorientin 7-glucoside is a glycosylated flavonoid . It is a chemical flavonoid-like compound and is the luteolin-6-C-glucoside . It has been found in Chinese herbs and foods such as He Shou Wu, rooibos tea, corn, and buckwheat .
Molecular Structure Analysis
The molecular formula of this compound is C27H30O16 . Its average mass is 610.518 Da and its monoisotopic mass is 610.153381 Da .Aplicaciones Científicas De Investigación
Metabolic Complications Amelioration
Isoorientin, a natural C-glucosyl flavone, has shown significant potential in ameliorating a variety of metabolic complications. Research highlights its strong antioxidant and anti-inflammatory properties, which are crucial in managing issues like hyperglycemia, hyperlipidemia, and insulin resistance. The review by Ziqubu et al. (2020) provides comprehensive insights into isoorientin's therapeutic effects in improving human health, particularly in diabetes, obesity, and insulin resistance, including its effective doses and molecular mechanisms (Ziqubu et al., 2020).
Impact on Growth Performance and Gut Microbiota
Isoorientin has been demonstrated to positively influence the growth performance and gut microbiota of mice. Yuan et al. (2018) found that isoorientin enhances food intake, body weight gain, and improves the digestibility of proteins and energy utilization in mice. Additionally, it showed no adverse effects on hepatic and renal functions and effectively inhibited the growth of certain pathogenic bacteria in the gut (Yuan et al., 2018).
Effect on Uterine Smooth Muscle
Research by Afifi et al. (1999) explored the impact of isoorientin on uterine smooth muscle. The study found that isoorientin can inhibit the amplitude and frequency of phasic contractions in rat and guinea-pig uteri, without affecting other organs like the aorta, ileum, or trachea (Afifi et al., 1999).
Anticancer Activities
Isoorientin also exhibits significant anti-cancer properties. A study focused on pancreatic cancer cells revealed that isoorientin induces apoptosis, decreases invasiveness, and downregulates vascular endothelial growth factor expression by activating the AMP-activated protein kinase signaling pathway (Ye et al., 2016).
Insulin Resistance Reversal in Adipocytes
Alonso-Castro et al. (2012) investigated the effects of isoorientin on insulin resistance. The study found that isoorientin activates the insulin signaling pathway in adipocytes and reverses insulin resistance caused by TNF-α. This suggests its potential as an antidiabetic agent (Alonso-Castro et al., 2012).
Synthesis and Chemical Analysis
Kumazawa et al. (2000) reported an effective synthesis method for isoorientin. This study provides insights into the chemical processes involved in synthesizing this flavone, which could be critical for its application in various fields (Kumazawa et al., 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKYVRDRDIXQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoorientin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35450-86-3 | |
| Record name | Isoorientin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 - 242 °C | |
| Record name | Isoorientin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


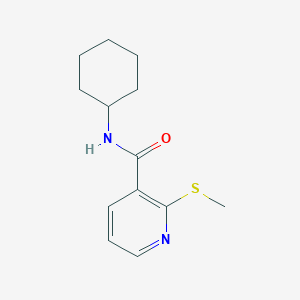
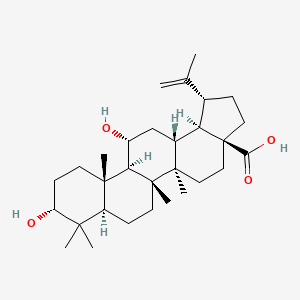
![(4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid](/img/structure/B1255969.png)
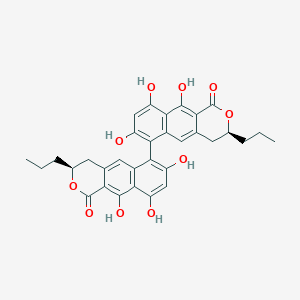

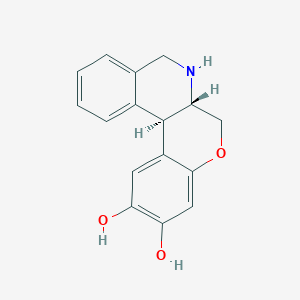
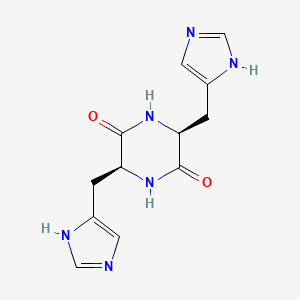

![[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(2R,3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1255976.png)
